molecular formula C7H7N3O B122559 8-Methoxyimidazo[1,2-A]pyrazine CAS No. 142744-37-4

8-Methoxyimidazo[1,2-A]pyrazine

Cat. No. B122559
M. Wt: 149.15 g/mol
InChI Key: PVQZROXLZRBGKP-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyrazine is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic aromatic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The methoxy group in the 8-position may influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives, including those with methoxy groups, often involves multicomponent reactions such as the Groebke-Blackburn reaction, followed by nucleophilic aromatic substitution . The synthesis of related compounds, such as 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, has been achieved through a sequence of reductive amination, chlorination, and cyclization . These methods provide a versatile approach to introducing various substituents into the imidazo[1,2-a]pyrazine scaffold, which can be further modified to enhance the desired biological activities.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives, including the methoxy-substituted variants, can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The 13C NMR chemical shifts and coupling constants for these compounds have been reported, which aids in the study of their structural features and the effects of substituents like the methoxy group on the aromatic system .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution, which can be used to introduce different functional groups into the molecule . The presence of a methoxy group can influence the reactivity of the compound, as seen in the nucleophilic substitution studies of dibromoimidazo[1,2-a]pyrazine derivatives . Additionally, the heterocyclic system of related compounds has been shown to undergo reactions such as the Mannich reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxyimidazo[1,2-a]pyrazine and its derivatives are influenced by the presence of the methoxy group and other substituents. These properties include solubility, melting point, and stability, which are important for the compound's application in drug development. The introduction of a methoxy group can also affect the compound's pharmacokinetic properties, such as brain penetration and microsomal stability, as seen in the optimization of imidazo[1,2-a]pyrazines as AMPAR negative modulators .

Scientific Research Applications

Industrial Process Development

  • Scaffold for Drug Development: The compound 3-Aminoimidazo[1,2-a]pyrazine, a closely related scaffold, has been extensively used in drug development. An efficient scale-up process has been achieved for the production of various 3-aminoimidazo[1,2-a]pyrazines, demonstrating the industrial applicability of this class of compounds (Baenziger, Durantie, & Mathes, 2017).

Cancer Research

  • Antiproliferative Agents in Lung Cancer: A derivative of 6-aminoimidazo[1,2-a]pyrazine showed significant antiproliferative activity against non-small cell lung cancer cell lines. This highlights its potential in the development of cancer therapeutics (Bazin et al., 2016).

Neurological Applications

  • Negative Modulators of AMPAR: Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPARs, showing promise in seizure protection and potential applications in neurological disorders (Savall et al., 2018).

Antitumor Activity

  • Binding Interactions with DNA and Proteins: Certain imidazo[1,2-a]pyrazine derivatives have shown strong binding interactions with DNA and bovine serum albumin, indicating their potential in antitumor activity (Singh, Luxami, & Paul, 2019).

Antioxidant Activity

  • Protection Against Ischemia/Reperfusion Injury: A series of imidazolopyrazinone antioxidants, related to imidazo[1,2-a]pyrazines, have been synthesized and evaluated for their ability to protect against microvascular damages in ischemia/reperfusion scenarios (Arrault et al., 2003).

Potential Treatment for Schizophrenia

  • Inhibitors of Phosphodiesterase 10A (PDE10A): A series of imidazo[1,2-a]pyrazine derivatives have been discovered as novel inhibitors of PDE10A, showing promise in treating schizophrenia (Bartolomé-Nebreda et al., 2014).

Antibacterial Activity

  • Synthesis and Antibacterial Properties: New 6-methoxy-pyrazine derivatives, including imidazo[1,2-a]pyrazine compounds, have been synthesized and tested for their antibacterial activity (Gobis et al., 2006).

Alzheimer's Disease Treatment

  • BACE Inhibitors: 8-Amino-5,6-dihydroimidazo[1,2-a]pyrazine derivatives have been identified as potential inhibitors of β-secretase, suggesting their use in the treatment of Alzheimer's disease (Abdel-Magid, 2012).

Safety And Hazards

The safety data sheet for 8-Methoxyimidazo[1,2-A]pyrazine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Recent research has focused on developing eco-friendly, metal-free direct synthesis methods for imidazo[1,2-a]pyridines . This suggests that future research may continue to explore environmentally benign synthetic strategies for similar compounds like 8-Methoxyimidazo[1,2-A]pyrazine.

properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-6-8-2-4-10(6)5-3-9-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZROXLZRBGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567144
Record name 8-Methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyimidazo[1,2-A]pyrazine

CAS RN

142744-37-4
Record name 8-Methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
PA Bonnet, A Michel, F Laurent… - Journal of medicinal …, 1992 - ACS Publications
Theophylline still occupies a dominant place in asthma therapy. Unfortunatly its adverse central nervous system (CNS) stimulant effects can dramatically limit its use, and adjustments in …
Number of citations: 87 pubs.acs.org
O Vitse, F Laurent, TM Pocock, V Bénézech… - Bioorganic & medicinal …, 1999 - Elsevier
New imidazo[1,2-a]pyrazine derivatives have been synthesized either by direct cyclization from pyrazines or by electrophilic substitutions. The presence of electron donating groups on …
Number of citations: 64 www.sciencedirect.com
O Vitse, J Bompart, G Subra, H Viols, R Escale… - Tetrahedron, 1998 - Elsevier
The n-BuLi and lithium 2,2,6,6-tetramethylpiperidine (LTMP) metalation of imidazo[1,2-a]pyrazine heterocycles and subsequent quenching with electrophiles is described. Bromine …
Number of citations: 9 www.sciencedirect.com
JR Sayer - 2013 - discovery.ucl.ac.uk
Helicobacter pylori are gram negative bacteria that colonise in the human stomach causing illnesses such as peptide ulcers and various cancers. Through targeting a component of …
Number of citations: 3 discovery.ucl.ac.uk
P Barraclough, D Firmin, JC Lindon… - Magnetic resonance …, 1991 - Wiley Online Library
The pK a , values of six sulmazole analogues were measured spectrophotometrically. The major protonation sites for most of these bridgehead nitrogen heterocycles were determined …
BM Johnson, MP Huestis - European Journal of Organic …, 2014 - Wiley Online Library
An efficient reaction manifold for the preparation of C3/C5‐diarylimidazo[1,2‐a]pyrazines through sequential C3 and C5 direct arylation is disclosed. The two distinct palladium catalyst …
J Bradac, Z Furek, D Janezic, S Molan… - The Journal of …, 1977 - ACS Publications
Á. Great motionof the radicals with respect to each other upon loss of nitrogen is not expected, because of the good alignment of the C (l)-N (7) bond with the aryl cloud in the tetrazene. …
Number of citations: 46 pubs.acs.org

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